Cholinephosphorylmannosylneogalabiaosylceramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

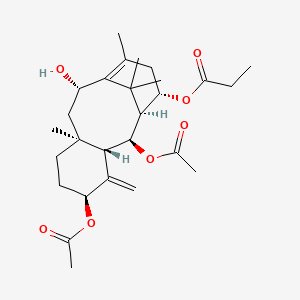

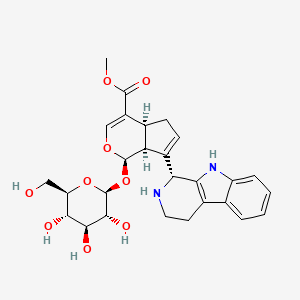

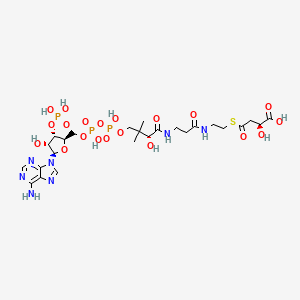

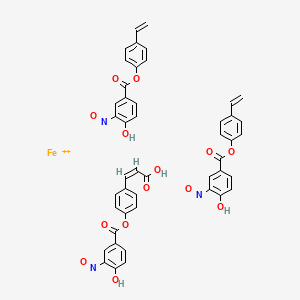

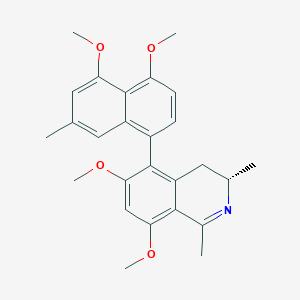

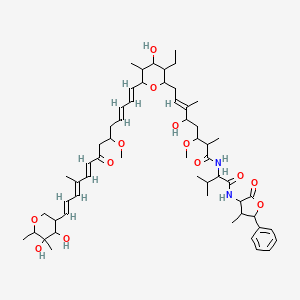

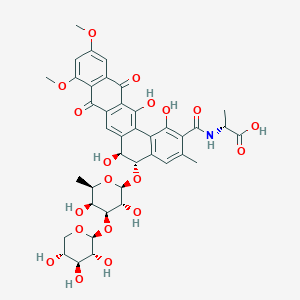

Cholinephosphorylmannosylneogalabiaosylceramide is a phosphoglycosphingolipid.

Aplicaciones Científicas De Investigación

Structural Analysis in Earthworm Glycosphingolipids

Cholinephosphorylmannosylneogalabiaosylceramide, identified in earthworm Pheretima hilgendorfi, has been structurally characterized. It represents a novel amphoteric glycosphingolipid, providing insights into earthworm lipid biochemistry. The study highlights its biosynthesis pathway, suggesting it originates from neutral glycolipids by adding a choline phosphate residue (Sugita et al., 1995).

Role in Dementia and Cognitive Dysfunction

Cholinephosphorylmannosylneogalabiaosylceramide, related to choline alphoscerate (a semisynthetic derivative), has been explored in the context of cognitive dysfunction. Studies suggest its potential therapeutic benefit in dementia, emphasizing its role in improving cognition and neurological conditions (Scapicchio, 2013), (Sagaro et al., 2023).

Neuroprotective Potential in Alzheimer’s Disease

Cholinephosphorylmannosylneogalabiaosylceramide's relation to choline alfoscerate, a cholinergic drug, indicates its potential in neuroprotection against Alzheimer's disease. Research suggests it can counteract neuronal death and maintain neuronal morphology in Alzheimer's models (Catanesi et al., 2020).

Impact on Astroglial Cell Proliferation and Differentiation

Studies on the effects of choline-containing compounds on astroglial cells suggest a role in modulating cell proliferation and differentiation. This has implications for understanding brain tissue repair and degenerative disease processes (Grasso et al., 2014).

Influence in Cerebrovascular Disease

Cholinephosphorylmannosylneogalabiaosylceramide, via its relation to choline alphoscerate, has been studied in cerebrovascular diseases. It may enhance cognitive function and assist in recovery from cerebrovascular incidents like strokes (Parnetti et al., 2001).

Structural and Therapeutic Importance

The structural integrity of cell membranes is significantly influenced by choline-containing phospholipids like cholinephosphorylmannosylneogalabiaosylceramide. Their role in cholinergic neurotransmission and potential in treating neurodegenerative disorders is highlighted (Tayebati et al., 2015).

Role in Plant Salt Tolerance

In a non-GB accumulating grass species, choline-mediated lipid reprogramming serves as a mechanism for salt tolerance. This suggests a broader biological significance of choline-related compounds beyond animal systems (Zhang et al., 2020).

Propiedades

Nombre del producto |

Cholinephosphorylmannosylneogalabiaosylceramide |

|---|---|

Fórmula molecular |

C63H122N2O21P+ |

Peso molecular |

1274.6 g/mol |

Nombre IUPAC |

2-[[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4S,5R,6R)-6-[(E,2S,3R)-2-(docosanoylamino)-3-hydroxyoctadec-4-enoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C63H121N2O21P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-51(68)64-46(47(67)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2)43-79-61-57(74)55(72)53(70)49(84-61)44-80-62-59(76)56(73)60(86-63-58(75)54(71)52(69)48(42-66)83-63)50(85-62)45-82-87(77,78)81-41-40-65(3,4)5/h36,38,46-50,52-63,66-67,69-76H,6-35,37,39-45H2,1-5H3,(H-,64,68,77,78)/p+1/b38-36+/t46-,47+,48+,49+,50+,52+,53-,54-,55-,56+,57+,58-,59+,60-,61+,62+,63+/m0/s1 |

Clave InChI |

UNKZFZXETDVKBY-ZOFYPJTFSA-O |

SMILES isomérico |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COP(=O)(O)OCC[N+](C)(C)C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)COP(=O)(O)OCC[N+](C)(C)C)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Sinónimos |

cholinephosphoryl-6(Man alpha1-4)Gal beta1-6Gal beta1-1Cer cholinephosphorylmannosylneogalabiaosylceramide PGL3a glycosphingolipid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)